3-Chloro-4-methoxy-1-methyl-1H-indazole chemical properties
3-Chloro-4-methoxy-1-methyl-1H-indazole chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-Chloro-4-methoxy-1-methyl-1H-indazole
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Chloro-4-methoxy-1-methyl-1H-indazole (CAS No: 1780480-20-7). As a substituted indazole, this compound is a valuable heterocyclic building block for medicinal chemistry and drug development. Its unique arrangement of chloro, methoxy, and N-methyl functional groups offers a versatile platform for constructing more complex molecular architectures. This document is intended for researchers, synthetic chemists, and drug development professionals, offering insights into its physicochemical characteristics, spectroscopic profile, potential synthetic routes, and key chemical transformations. Furthermore, it outlines its applications as a research intermediate, particularly in the development of novel therapeutics targeting the central nervous system, and provides essential safety and handling protocols.[1][2]
Introduction to the Indazole Scaffold
The indazole ring system, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3] The ability of the indazole core to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding interactions contribute to its frequent use in drug design.
3-Chloro-4-methoxy-1-methyl-1H-indazole is a specifically functionalized derivative poised for further chemical modification. The key structural features include:
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An Indazole Core: Provides the fundamental bicyclic aromatic structure.
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A Chlorine Atom at C3: This is the primary reactive site, ideal for cross-coupling reactions to introduce molecular diversity.
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A Methoxy Group at C4: This electron-donating group can influence the electronic properties and reactivity of the aromatic system.
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A Methyl Group at N1: This substitution prevents tautomerization and directs reactivity, ensuring regiochemical control in subsequent reactions.
Physicochemical and Spectroscopic Properties
Precise experimental data for this specific compound is not widely published. The properties listed below are based on its chemical structure and data from closely related analogues.
Physicochemical Data
| Property | Value / Description | Source / Rationale |
| IUPAC Name | 3-Chloro-4-methoxy-1-methyl-1H-indazole | Standard Nomenclature |
| CAS Number | 1780480-20-7 | [4] |
| Molecular Formula | C₉H₉ClN₂O | Calculated |
| Molecular Weight | 196.64 g/mol | Calculated |
| Appearance | Predicted to be an off-white to yellow solid. | Based on similar indazole derivatives.[5][6] |
| Solubility | Expected to be soluble in organic solvents like Dichloromethane (DCM), Chloroform, and Ethyl Acetate; poorly soluble in water. | Based on its predominantly nonpolar structure. |
| Melting Point | Not available in cited literature. | - |
| Boiling Point | Not available in cited literature. | - |
Predicted Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of the compound. The following are predicted spectral characteristics:
| Spectroscopy | Predicted Features |
| ¹H NMR | - Aromatic Protons (3H): Expected in the δ 7.0-7.8 ppm range, exhibiting coupling patterns dictated by their positions on the benzene ring. - N-Methyl Protons (3H): A singlet expected around δ 3.8-4.0 ppm. - Methoxy Protons (3H): A singlet expected around δ 3.9-4.1 ppm. |
| ¹³C NMR | - Aromatic Carbons: Signals expected in the δ 110-155 ppm range. - N-Methyl Carbon: Signal expected around δ 30-35 ppm. - Methoxy Carbon: Signal expected around δ 55-60 ppm. |
| Mass Spectrometry (EI/ESI) | - Molecular Ion (M⁺): A peak at m/z ≈ 196. - Isotopic Pattern: A characteristic M+2 peak at m/z ≈ 198 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. |
| Infrared (IR) | - C-H (aromatic): ~3050-3150 cm⁻¹. - C-H (aliphatic): ~2850-3000 cm⁻¹. - C=C (aromatic): ~1500-1600 cm⁻¹. - C-O (ether): ~1050-1250 cm⁻¹. - C-Cl: ~700-800 cm⁻¹. |
Synthesis and Mechanistic Considerations
Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the primary functionalities to identify readily available starting materials. The N1-methyl and C3-chloro groups are prime candidates for disconnection.
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process starting from a substituted aniline. A common strategy involves the formation of the indazole ring, followed by regioselective functionalization.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and should be optimized for safety and yield.
Step 1 & 2: Synthesis of 4-Methoxy-1H-indazole (C)
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Rationale: This procedure, known as the Jacobson indazole synthesis, involves diazotization of an ortho-substituted aniline followed by reductive cyclization.
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Procedure:
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Dissolve 2-Amino-6-methoxybenzonitrile (1.0 eq) in a solution of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice bath.
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Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
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To this solution, add a solution of tin(II) chloride (SnCl₂, 3.0 eq) in concentrated HCl. Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Basify the mixture with a saturated NaOH solution to pH > 10 and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Methoxy-1H-indazole.
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Step 3: Chlorination to 3-Chloro-4-methoxy-1H-indazole (D)
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Rationale: N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent for electron-rich heterocyclic systems like indazoles.[8]
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Procedure:
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Dissolve 4-Methoxy-1H-indazole (1.0 eq) in acetonitrile (MeCN).
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Add N-Chlorosuccinimide (1.1 eq) portion-wise at room temperature.
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Heat the reaction mixture to 50-60 °C and monitor by TLC until the starting material is consumed.
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Cool the reaction, remove the solvent in vacuo, and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the C3-chlorinated product.
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Step 4: N-Methylation to 3-Chloro-4-methoxy-1-methyl-1H-indazole (E)
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Rationale: The indazole nitrogen is nucleophilic and can be readily alkylated using an electrophile like methyl iodide in the presence of a mild base to neutralize the HI byproduct.
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Procedure:
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Dissolve 3-Chloro-4-methoxy-1H-indazole (1.0 eq) in acetone.
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Add potassium carbonate (K₂CO₃, 2.0 eq) as the base, followed by methyl iodide (CH₃I, 1.5 eq).
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Reflux the mixture for 4-6 hours, monitoring by TLC.
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After completion, filter off the inorganic salts and concentrate the filtrate.
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Purify the crude product via column chromatography to yield the final compound.
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Chemical Reactivity and Derivatization Potential
The primary utility of this compound lies in its potential for derivatization, mainly through reactions involving the C3-chloro substituent. This position is activated for various metal-catalyzed cross-coupling reactions, making it an excellent starting point for library synthesis in drug discovery programs.
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Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is a robust method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. It allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C3 position.
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Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the chloro-indazole with various primary or secondary amines. It is a cornerstone of modern medicinal chemistry for accessing aniline and related structures.
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Sonogashira Coupling: Provides a direct route to 3-alkynylindazoles by coupling with terminal alkynes, a valuable functional group for further transformations or as a structural element in bioactive molecules.
Applications in Research and Drug Development
3-Chloro-4-methoxy-1-methyl-1H-indazole is primarily utilized as a research chemical and an intermediate in the synthesis of more complex molecules.[1][2]
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CNS-Active Compounds: The indazole scaffold is present in numerous compounds that modulate central nervous system (CNS) targets. This intermediate is valuable for developing novel compounds aimed at neuroreceptors.[1]
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Kinase Inhibitors: Many small-molecule kinase inhibitors feature a substituted heterocyclic core. The functional handles on this molecule allow for its elaboration into potent and selective inhibitors for oncological and immunological targets.
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Analytical Standards: Due to its specific structure, it can be used as a reference standard in forensic and analytical chemistry for the identification of related compounds.[1]
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for this exact compound. The following recommendations are based on data for structurally similar chloro- and methoxy-indazoles.[9][10]
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Hazard Classification: Assumed to be harmful if swallowed and may cause skin and serious eye irritation.[10] Handle with care, assuming it is a hazardous substance.
-
Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.[9]
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Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.
-
Respiratory Protection: Use only in a well-ventilated area or a certified fume hood. If dusts are generated, a full-face respirator may be necessary.[9]
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid ingestion and inhalation. Prevent dust formation.[10]
-
Wash hands thoroughly after handling.
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-
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed and store locked up.[10]
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. Seek medical attention if symptoms occur.[10]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical advice.[10]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
References
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Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Supporting Information. (n.d.). American Chemical Society. Retrieved from [Link]
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Park, S., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules, 20(5), 8333-8346. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-1H-indazole. Retrieved from [Link]
-
Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Chloro-4-methoxy-1-methyl-1H-indazole. Retrieved from [Link]
-
Chicha, H., et al. (2014). N-(3-Chloro-4-ethoxy-1-methyl-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. NIH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]
-
MD Topology. (n.d.). 3-Chloro-1H-indazole. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Chloro-4-methoxy-1-methyl-1H-indazole. Retrieved from [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Abbassi, Y., et al. (2013). N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. NIH. Retrieved from [Link]
-
University of Southampton. (2007). 3-(Chloromethyl)-1-methyl-1H-indazole. eCrystals. Retrieved from [Link]
Sources
- 1. 3-Chloro-4-methoxy-1-methyl-1H-indazole [myskinrecipes.com]
- 2. 3-Chloro-4-methoxy-1-methyl-1H-indazole [myskinrecipes.com]
- 3. N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chloro-4-methoxy-1-methyl-1H-indazole | 1780480-20-7 [amp.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. soc.chim.it [soc.chim.it]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
